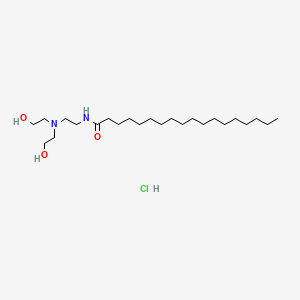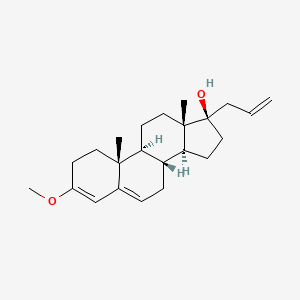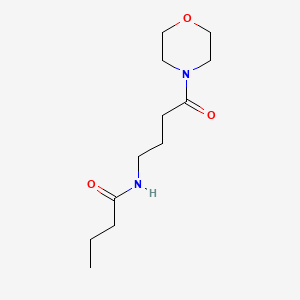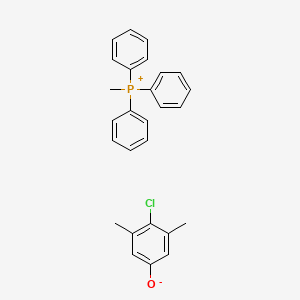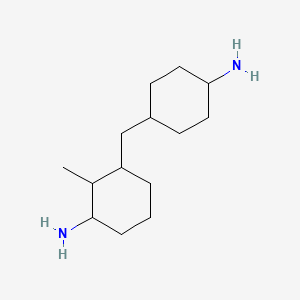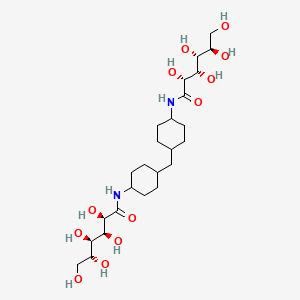![molecular formula C16H18CaCl4O4 B12683976 Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate] CAS No. 84057-83-0](/img/structure/B12683976.png)
Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate] is a chemical compound known for its unique structure and properties. It is often used in various industrial and scientific applications due to its stability and reactivity. The compound is characterized by the presence of a cyclopropane ring and dichlorovinyl groups, which contribute to its distinct chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate] typically involves the reaction of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid with calcium salts. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include calcium chloride and organic solvents such as dichloromethane. The reaction is usually conducted at room temperature, followed by purification steps to isolate the final product.
Industrial Production Methods
In industrial settings, the production of calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate] involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated purification systems.
化学反应分析
Types of Reactions
Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the dichlorovinyl groups to less chlorinated or dechlorinated products.
Substitution: The compound can participate in substitution reactions, where the dichlorovinyl groups are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and other nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce less chlorinated derivatives .
科学研究应用
Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate] has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate] involves its interaction with specific molecular targets. The dichlorovinyl groups are known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also affect cellular pathways by altering the function of key regulatory molecules .
相似化合物的比较
Similar Compounds
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid: A related compound with similar structural features but different reactivity.
Transfluthrin: Another compound containing the dichlorovinyl group, used as an insecticide.
Uniqueness
Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate] is unique due to its specific combination of a cyclopropane ring and dichlorovinyl groups. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry .
属性
CAS 编号 |
84057-83-0 |
|---|---|
分子式 |
C16H18CaCl4O4 |
分子量 |
456.2 g/mol |
IUPAC 名称 |
calcium;3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/2C8H10Cl2O2.Ca/c2*1-8(2)4(3-5(9)10)6(8)7(11)12;/h2*3-4,6H,1-2H3,(H,11,12);/q;;+2/p-2 |
InChI 键 |
MSWWAPQUVTXVMB-UHFFFAOYSA-L |
规范 SMILES |
CC1(C(C1C(=O)[O-])C=C(Cl)Cl)C.CC1(C(C1C(=O)[O-])C=C(Cl)Cl)C.[Ca+2] |
相关CAS编号 |
55701-05-8 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


